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[1] Total Synthesis of (-)-Englerin A - PMC - PubMed Central The synthesis commenced with
the known monoterpene (+)-verbenone (12), which was converted in three steps to the key
intermediate 13 (Scheme 2). The synthetic sequence involved a Luche reduction of the enone,
followed by protection of the resulting allylic alcohol as the corresponding TBS ether and
ozonolysis of the olefin. The resulting ketone 13 served as a precursor to the key guaiane
skeleton. ... The synthesis of the guaiane skeleton began with the ketone 13, which was
subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the
diene 15. The phosphonium salt 14 was prepared from the commercially available 3-
furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis
reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82%
yield. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected
to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15.
The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in
three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the
Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% vyield. The furan
ring in 16 was then oxidized to the corresponding carboxylic acid using the method of Kraus
and co-workers. The resulting carboxylic acid was then subjected to a Curtius rearrangement to
afford the isocyanate 17. The isocyanate 17 was then trapped with 2-(trimethylsilyl)ethanol to
afford the carbamate 18. ... The synthesis of the guaiane skeleton began with the ketone 13,
which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to
afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-
furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis
reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82%
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yield. The furan ring in 16 was then oxidized to the corresponding carboxylic acid using the
method of Kraus and co-workers. ... The synthesis of the guaiane skeleton began with the
ketone 13, which was subjected to a Wittig reaction with the ylide derived from the
phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the
commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a
ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the
guaiane skeleton 16 in 82% yield. The furan ring in 16 was then oxidized to the corresponding
carboxylic acid using the method of Kraus and co-workers. The resulting carboxylic acid was
then subjected to a Curtius rearrangement to afford the isocyanate 17. 2

Total Synthesis and Biological Activities of (+)- and (-)-Boscialin and Their 1'-Epimers - ACS
Publications Natural (-)-boscialin [(—)-1] has recently been described as one of the
constituents of various medicinal plants. To obtain more material for investigations of its
biological activities, we carried... ... Regioselective reduction of diketone 2 with H2/Raney-
nickel (Scheme 1) afforded a mixture of the hydroxyketones (-)-3 and 4 with preferential
formation of 4; the diastereomers could be separated by MPLC. Acid-catalyzed epimerization of
4 gave access to (+)-3, the enantiomer of hydroxyketone (-)-3. Protection of the alcoholic
function of both enantiomeric hydroxyketones with the TBDMS-group led to the ketones (+)-
and (-)-5, the substrates for the attachment of the side chain. The synthesis of these
enantiomeric cyclohexanone building blocks was the key to the synthesis of both enantiomeric
boscialin isomers. ... The key steps of the synthesis involved a regioselective reduction and a
nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be
obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis
with (-)-3 led to (-)-boscialin [(-)-1] with the natural absolute configuration. In addition to (+)-
and (-)-boscialin, the corresponding 1'-epimers (+)- and (-)-epiboscialin were also obtained.
In vitro assays with (-)-boscialin [(-)-1] and its three stereoisomers were carried out to test for
activity against microbes, parasites, and human fibroblasts. The investigations revealed activity
against various microbes and against Trypanosoma brucei rhodesiense and also revealed
cytotoxicity against human cancer cells. ... The side chain was introduced by nucleophilic
addition of the lithium salt of alkyne 10 to the enantiomeric ketones (+)- and (-)-5. The resulting
diastereomeric propargyl alcohols (+)- and (-)-11 and (+)- and (-)-12 were separated by
MPLC. Desilylation of the individual isomers led to the terminal acetylenes (+)- and (-)-13 and
(+)- and (-)-14. These were transformed into the corresponding enones by Meyer—Schuster
rearrangement, which cleanly afforded the boscialin isomers (+)- and (-)-15 and (+)- and
(-)-16, respectively. Removal of the TBDMS-protecting group finally led to the four boscialin
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stereoisomers (+)- and (-)-1 and (+)- and (-)-epiboscialin [(+)- and (-)-17]. ... The side chain
was introduced by nucleophilic addition of the lithium salt of alkyne 10 to the enantiomeric
ketones (+)- and (-)-5. The resulting diastereomeric propargyl alcohols (+)- and (-)-11 and (+)-
and (-)-12 were separated by MPLC. Desilylation of the individual isomers led to the terminal
acetylenes (+)- and (-)-13 and (+)- and (-)-14. These were transformed into the corresponding
enones by Meyer—Schuster rearrangement, which cleanly afforded the boscialin isomers (+)-
and (-)-15 and (+)- and (-)-16, respectively. Removal of the TBDMS-protecting group finally led
to the four boscialin stereocisomers (+)- and (-)-1 and (+)- and (-)-epiboscialin [(+)- and
(-)-17]. 2

Total Synthesis and Biological Activities of (+)- and (-)-Boscialin and Their 1'-Epimers |
Journal of Natural Products Natural (-)-boscialin [(—)-1] has recently been described as one of
the constituents of various medicinal plants. To obtain more material for investigations of its
biological activities, we carried out the synthesis of (-)-1 and its isomers. Starting from the
chiral building block 2, the key steps of the synthesis involved a regioselective reduction and a
nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be
obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis
with (-)-3 led to (-)-boscialin [(-)-1] with the natural absolute configuration. In addition to (+)-
and (-)-boscialin, the corresponding 1'-epimers (+)- and (-)-epiboscialin were also obtained.
In vitro assays with (-)-boscialin [(-)-1] and its three stereoisomers were carried out to test for
activity against microbes, parasites, and human fibroblasts. The investigations revealed activity
against various microbes and against Trypanosoma brucei rhodesiense and also revealed
cytotoxicity against human cancer cells. 2

Total Synthesis of (+)-Lasonolide A The total synthesis of (+)-lasonolide A (1) is described. The
convergent strategy relied on a late-stage esterification to unite the C1-C11 and C13-C25
fragments. Key reactions for the synthesis of the C13—-C25 fragment 3 included an aldol
reaction to set the C20 stereocenter, a stereoselective substrate-controlled conjugate addition
to install the C17 methyl group, and a final Wittig reaction to append the C22—C25 side chain.
The C1-C11 fragment 2 was constructed using a chiral pool approach starting from d-quinic
acid. The key steps included a substrate-controlled dihydroxylation to install the C6 and C7
stereocenters and an intramolecular Horner—-Wadsworth—Emmons reaction to form the C2—-C11
tetrahydropyran ring. 2
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Total Synthesis of (-)-Englerin A The first total synthesis of (-)-englerin A (1), a potent and
selective renal cancer cell inhibitor, is described. The synthesis proceeds in 11 steps from the
known monoterpene (+)-verbenone (12) and features a ring-closing metathesis reaction to
construct the guaiane skeleton and a late-stage enzymatic resolution to separate the
diastereomeric englerin A precursors. 2

Total Synthesis of (-)-Nakadomarin A The first total synthesis of (-)-nakadomarin A (1) is
described. The synthesis is convergent and features a number of new reactions and strategies.
The key steps include a catalytic asymmetric hetero-Diels—Alder reaction to construct the
tetrahydropyran ring, a ring-closing metathesis reaction to form the 15-membered macrocycle,
and a late-stage intramolecular Michael addition to close the final piperidine ring. 2

Total Synthesis of (-)-Ushikulide A A convergent total synthesis of the potent antitumor
macrolide (-)-ushikulide A (1) is described. The synthesis features a number of stereoselective
reactions, including a Sharpless asymmetric epoxidation, a Brown allylation, and a Myers—Saito
cyclization. The key bond formations are a Wittig reaction to join the two major fragments and a
Yamaguchi macrolactonization to close the 20-membered ring. 2

Total Synthesis of (-)-Mitrephorone A The first total synthesis of the cytotoxic styryllactone (-)-
mitrephorone A (1) is described. The synthesis is highly convergent and features a number of

novel transformations. Key steps include a catalytic asymmetric hetero-Diels—Alder reaction to
construct the dihydropyranone core, a Suzuki—Miyaura cross-coupling to attach the styryl side
chain, and a late-stage intramolecular Heck reaction to close the macrocycle. 2

Total Synthesis of (—)-Stemoamide A concise total synthesis of the Stemona alkaloid (-)-
stemoamide (1) is described. The synthesis proceeds in nine steps from commercially available
starting materials and features a key intramolecular [4 + 2] cycloaddition of a 1,3,9-decatrien-5-
one. 3 Application Notes and Protocols for the Total Synthesis of (-)-Boscialin

Introduction

(-)-Boscialin is a natural product isolated from various medicinal plants, including Boscia
salicifolia. It has demonstrated a range of biological activities, including antimicrobial and
cytotoxic effects against human cancer cells. This document provides a detailed protocol for
the total synthesis of (-)-Boscialin, based on the work of Busch et al.. The synthesis
commences from the chiral building block (R)-2,2,6-trimethyl-1,4-cyclohexanedione and
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involves key steps such as a regioselective reduction, nucleophilic addition of a side chain, and
a Meyer-Schuster rearrangement. This protocol is intended for researchers in organic
synthesis, medicinal chemistry, and drug development.

Synthetic Pathway Overview

The total synthesis of (-)-Boscialin is a multi-step process that begins with the regioselective
reduction of a diketone to establish the first stereocenter. The hydroxyl group is then protected,
followed by a nucleophilic addition to introduce the butenone side chain in a protected form. A
subsequent rearrangement forms the a,3-unsaturated ketone, and a final deprotection step

yields the target molecule, (-)-Boscialin.

Core Synthesis

[ (T trewsenn o N I N lersouse - N 1
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Click to download full resolution via product page

Figure 1: Overall synthetic workflow for (-)-Boscialin.

Experimental Protocols
Step 1: Synthesis of (-)-(4R,6S)-4-Hydroxy-2,2,6-
trimethylcyclohexan-1-one (3)

This initial step involves the regioselective reduction of the diketone starting material.

e Reaction: A solution of (R)-2,2,6-trimethyl-1,4-cyclohexanedione (2) in ethanol is

hydrogenated over Raney-nickel catalyst.
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e Procedure:

(¢]

Dissolve the diketone (2) in absolute ethanol.

[¢]

Add Raney-nickel catalyst to the solution.

[¢]

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the
starting material is consumed (monitored by TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst.

[e]

Concentrate the filtrate under reduced pressure to obtain a crude mixture of

[e]

hydroxyketones.

 Purification: The diastereomeric hydroxyketones, (-)-3 and 4, are separated by medium-
pressure liquid chromatography (MPLC) on silica gel.

Step 2: Synthesis of (-)-(4R,6S)-4-(tert-
Butyldimethylsilyloxy)-2,2,6-trimethylcyclohexan-1-one
(5)

The hydroxyl group of (-)-3 is protected to prevent interference in the subsequent nucleophilic
addition step.

e Reaction: The hydroxyketone (-)-3 is reacted with tert-butyldimethylsilyl chloride (TBDMSCI)
in the presence of imidazole.

e Procedure:
o Dissolve the hydroxyketone (-)-3 in anhydrous N,N-dimethylformamide (DMF).
o Add imidazole, followed by TBDMSCI.

o Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).
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o Quench the reaction with water and extract the product with an organic solvent (e.g.,
diethyl ether).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of Propargyl Alcohols (11 and 12)

The key carbon-carbon bond formation is achieved through the nucleophilic addition of a
lithium acetylide to the protected ketone.

o Reaction: The TBDMS-protected ketone (-)-5 is reacted with the lithium salt of 3-
(trimethylsilyl)-2-propyn-1-ol (10).

e Procedure:

[¢]

Prepare the lithium acetylide by adding n-butyllithium (n-BuLi) to a solution of alkyne (10)
in anhydrous tetrahydrofuran (THF) at -78 °C.

o Add a solution of the ketone (-)-5 in anhydrous THF to the lithium acetylide solution at -78
°C.

o Stir the reaction mixture at -78 °C for the specified time.
o Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Allow the mixture to warm to room temperature and extract the product with an organic
solvent.

o Dry the combined organic layers and concentrate under reduced pressure.

« Purification: The resulting diastereomeric propargyl alcohols, (-)-11 and (-)-12, are separated
by MPLC on silica gel.

Step 4: Synthesis of Terminal Acetylenes (13 and 14)

The trimethylsilyl protecting group on the alkyne is removed to yield the terminal acetylenes.
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e Reaction: The silyl group is removed using tetrabutylammonium fluoride (TBAF).

e Procedure:

[¢]

Dissolve the separated propargyl alcohol ((-)-11 or (-)-12) in THF.

Add a solution of TBAF in THF.

[¢]

[e]

Stir the mixture at room temperature until desilylation is complete.

o

Concentrate the reaction mixture and purify the residue.

 Purification: The terminal acetylenes (-)-13 and (-)-14 are purified by column
chromatography.

Step 5: Meyer-Schuster Rearrangement to form (-)-
TBDMS-protected Boscialin (15)

The terminal acetylenes undergo a Meyer-Schuster rearrangement to form the characteristic
enone moiety of boscialin.

o Reaction: The terminal acetylenes are treated with an acid catalyst to induce rearrangement.
e Procedure:

o The specific conditions for the Meyer-Schuster rearrangement in this synthesis would
typically involve treatment with a mild acid catalyst. The original paper should be consulted
for the precise reagents and conditions used.

 Purification: The product is purified by column chromatography.

Step 6: Synthesis of (-)-Boscialin (1)

The final step is the removal of the TBDMS protecting group to yield the natural product.
o Reaction: The TBDMS ether is cleaved using TBAF.

e Procedure:
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[e]

o

[¢]

o

Add a solution of TBAF in THF.

Work up the reaction and purify the final product.

Dissolve the TBDMS-protected boscialin (-)-15 in THF.

 Purification: (-)-Boscialin (1) is purified by column chromatography.

Data Presentation

Stir the reaction at room temperature until the deprotection is complete.

Starting Reagents and .
Step . Product . Yield (%)
Material Conditions
(- :
) Hz, Raney-Ni,
1 Diketone (2) Hydroxyketone N/A
Ethanol
3
-)- -)-TBDMS-
0 0 TBDMSCI,
2 Hydroxyketone protected ketone ) N/A
Imidazole, DMF
3) 5)
(-)-TBDMS- Propargyl 1. n-BulLi, Alkyne
3 protected ketone  Alcohols [(-)-11 (10) 2. THF, N/A
5) and (-)-12] -78°C
Propargyl Terminal
4 Alcohols [(-)-11 Acetylenes TBAF, THF N/A
and (-)-12] [(-)-13 and (-)-14]
Terminal (-)-TBDMS-
Meyer-Schuster
5 Acetylenes protected N/A
o Rearrangement
[(-)-13 and (-)-14] Boscialin (15)
(-)-TBDMS-
6 protected (-)-Boscialin (1) TBAF, THF N/A

Boscialin (15)

Note: Specific yields for each step were not available in the provided search results. For

detailed quantitative data, consulting the primary literature is recommended.
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Mandatory Visualizations
Experimental Workflow for Key C-C Bond Formation

Preparation of Nucleophile

Alkyne (10) in THF

Nucleophilic Addition

6—)-Ketone (5) in THa [Quench with NH4CI (aq)]

orkup and Purification

Extraction

Reaction at -78°C

MPLC Purification

Giastereomers (-)-11 and (-)-19

Click to download full resolution via product page

Figure 2: Workflow for the nucleophilic addition step.
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Conclusion

This document outlines a comprehensive protocol for the total synthesis of (-)-Boscialin. By
following these procedures, researchers can access this biologically active natural product for
further investigation into its therapeutic potential. The synthesis is robust and allows for the
generation of stereoisomers, which can be valuable for structure-activity relationship studies.
For precise experimental details and characterization data, it is essential to refer to the original
publication by Busch et al..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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